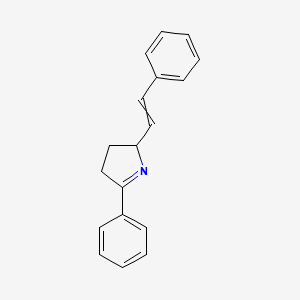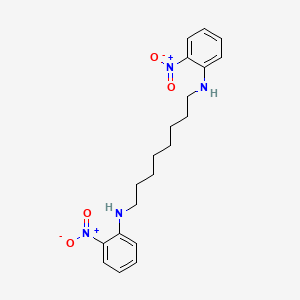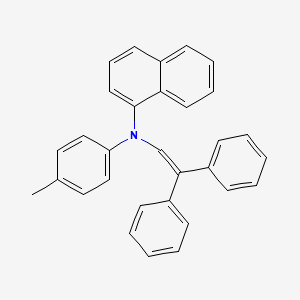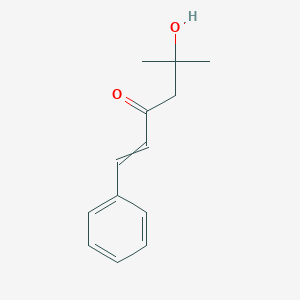![molecular formula C14H21F3N2O B14232789 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol CAS No. 627522-71-8](/img/structure/B14232789.png)
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is an organic compound with the molecular formula C13H20F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol backbone through a series of amine linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-(Trifluoromethyl)benzaldehyde with an amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 2-bromoethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-one.
Reduction: 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]ethanamine: A related compound with a simpler structure, lacking the butanol backbone.
4-(Trifluoromethyl)phenethylamine: Another similar compound with a different amine linkage.
Uniqueness
2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a butanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
627522-71-8 |
|---|---|
Fórmula molecular |
C14H21F3N2O |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
2-[2-[[4-(trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H21F3N2O/c1-2-13(10-20)19-8-7-18-9-11-3-5-12(6-4-11)14(15,16)17/h3-6,13,18-20H,2,7-10H2,1H3 |
Clave InChI |
IXLWFSDNVVFGTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCCNCC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)


![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
